3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, a heterocyclic scaffold known for its pharmacological versatility . The structure features a 2-methoxyethyl group at position 3 and a 4-methylbenzylsulfanyl moiety at position 2. The sulfanyl (S-alkyl) substituent is critical for modulating electronic properties and target interactions, while the methoxyethyl group may enhance solubility and bioavailability.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-12-3-5-13(6-4-12)11-23-17-18-14-7-10-22-15(14)16(20)19(17)8-9-21-2/h3-7,10H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSXJDPZVQFAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCOC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene derivatives and formamide or its derivatives, under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step may involve the alkylation of the thieno[3,2-d]pyrimidine core with 2-methoxyethyl halides in the presence of a base like potassium carbonate.
Attachment of the 4-Methylbenzylsulfanyl Group: This can be accomplished by reacting the intermediate compound with 4-methylbenzylthiol or its derivatives under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-d]pyrimidine core or the substituents.
Substitution: The methoxyethyl and 4-methylbenzylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the nature of the substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thienopyrimidine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thienopyrimidines.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, thienopyrimidine derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The methoxyethyl and 4-methylbenzylsulfanyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thienopyrimidinone Derivatives
Key Observations :
- Sulfanyl vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s 2-methoxyethyl group may improve aqueous solubility compared to fully aromatic analogs (e.g., 6b in ) .
- High melting points (e.g., 289°C for 4o in ) correlate with rigid, planar structures, whereas alkyl substituents (e.g., methoxyethyl) could lower melting points by reducing crystallinity .
Insights :
- The target compound likely requires multi-step synthesis, similar to 6b (), but yields may vary depending on sulfanyl-group introduction (e.g., Mitsunobu or nucleophilic substitution) .
- Pd-catalyzed cross-couplings () offer regioselectivity but suffer from lower yields due to purification challenges .
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